molecular formula C12H12N2S B142140 6-Ethylthio-2,2'-bipyridine CAS No. 130897-01-7

6-Ethylthio-2,2'-bipyridine

Cat. No.: B142140
CAS No.: 130897-01-7
M. Wt: 216.3 g/mol
InChI Key: PYTAHXAHIXLUCM-UHFFFAOYSA-N
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Description

6-Ethylthio-2,2'-bipyridine is a substituted 2,2'-bipyridine derivative characterized by an ethylthio (-SCH₂CH₃) functional group at the 6-position of one pyridine ring. This modification significantly influences its electronic properties, solubility, and coordination behavior. The compound serves as a versatile precursor in organometallic synthesis, particularly in the preparation of sulfoxide intermediates. For instance, oxidation of this compound with magnesium monoperoxyphthalate yields 6-ethylsulphinyl-2,2'-bipyridine, a key intermediate in coupling reactions that achieve yields up to 65% in terpyridine synthesis . Its structural and electronic tunability makes it valuable for designing metal complexes with tailored photophysical or catalytic properties.

Properties

CAS No.

130897-01-7

Molecular Formula

C12H12N2S

Molecular Weight

216.3 g/mol

IUPAC Name

2-ethylsulfanyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C12H12N2S/c1-2-15-12-8-5-7-11(14-12)10-6-3-4-9-13-10/h3-9H,2H2,1H3

InChI Key

PYTAHXAHIXLUCM-UHFFFAOYSA-N

SMILES

CCSC1=CC=CC(=N1)C2=CC=CC=N2

Canonical SMILES

CCSC1=CC=CC(=N1)C2=CC=CC=N2

Synonyms

6-ETHYLTHIO-2,2'-BIPYRIDINE

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Donor Strength: Proton affinity and basicity studies indicate that electron-donating groups (e.g., -OCH₃, -SCH₂CH₃) increase the donor capability of bipyridine N atoms, favoring stronger metal-ligand bonds. In contrast, electron-withdrawing groups (e.g., -CF₃) reduce basicity, stabilizing metals in lower oxidation states .
  • Steric Effects: Bulkier substituents like -SCH₂CH₃ introduce moderate steric hindrance, which can influence the geometry of metal complexes but are less obstructive than arylthio groups (e.g., 6,6′-di-(2″-thiophenol)-2,2′-bipyridine) .

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